3-Hydroxyquinoxaline-2-carboxylic acid

Catalog No.
S572358
CAS No.
1204-75-7
M.F
C9H6N2O3
M. Wt
190.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxyquinoxaline-2-carboxylic acid

CAS Number

1204-75-7

Product Name

3-Hydroxyquinoxaline-2-carboxylic acid

IUPAC Name

3-oxo-4H-quinoxaline-2-carboxylic acid

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

InChI

InChI=1S/C9H6N2O3/c12-8-7(9(13)14)10-5-3-1-2-4-6(5)11-8/h1-4H,(H,11,12)(H,13,14)

InChI Key

NMOWGWOAPRKWIR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C(=O)O

Synonyms

3-hydroxy-2-quinoxalinecarboxylic acid

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)N=C(C(=N2)O)C(=O)O

Synthesis and Characterization:

3-Hydroxyquinoxaline-2-carboxylic acid has been synthesized through various methods, including condensation reactions, cyclization reactions, and ring-opening reactions. Studies have explored different reaction conditions and catalysts to optimize the yield and purity of the final product. [, ]

Antibacterial Activity:

Research suggests that 3-hydroxyquinoxaline-2-carboxylic acid possesses antibacterial properties. Studies have investigated its activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The exact mechanism of action remains under investigation, but some studies suggest it might involve disrupting bacterial cell membranes. [, ]

Other Potential Applications:

While antibacterial activity is the most studied application, research suggests 3-hydroxyquinoxaline-2-carboxylic acid might have other potential uses. These include:

  • Antifungal activity: Studies have shown some promise for its use against certain fungal strains. []
  • Antioxidant activity: Research suggests it might possess antioxidant properties, potentially offering protection against oxidative stress. []
  • Pharmaceutical applications: Some studies have explored the potential for using this compound in the development of new drugs, but further research is needed. []

3-Hydroxyquinoxaline-2-carboxylic acid (3-HQQA) is a heterocyclic organic compound containing nitrogen and oxygen atoms in its ring structure. While its natural origin is not well documented, it has gained interest in scientific research due to its potential biological activities [].


Molecular Structure Analysis

3-HQQA possesses a bicyclic structure consisting of a fused quinoxaline and carboxylic acid group. The quinoxaline ring comprises two nitrogen atoms at positions 1 and 2, with a hydroxyl group (-OH) attached at position 3 and a carboxylic acid group (COOH) attached at position 2. This specific arrangement of functional groups is believed to contribute to its potential biological properties [].


Chemical Reactions Analysis

  • Esterification: The carboxylic acid group can undergo esterification reactions with alcohols to form esters [].
  • Decarboxylation: Under strong acidic or basic conditions, the carboxylic acid group might decarboxylate, releasing carbon dioxide and forming 3-hydroxyquinoxaline.

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1204-75-7

Dates

Modify: 2023-08-15

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